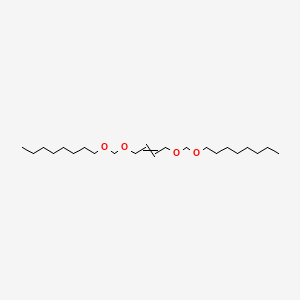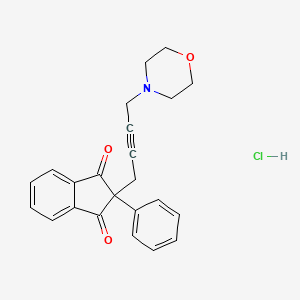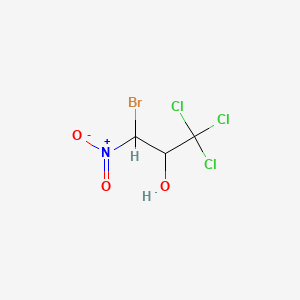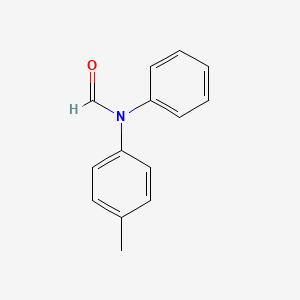
N-(4-methylphenyl)-N-phenylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N-phenylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (–CONH–) attached to a phenyl ring and a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-phenylformamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with formic acid or formic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-methylaniline is reacted with formic acid in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Reaction with Formic Anhydride: 4-methylaniline is reacted with formic anhydride in an inert solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to achieve high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formamide group can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N-phenylformamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N-phenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylformamide: Lacks the 4-methyl group, resulting in different chemical and biological properties.
N-(4-methylphenyl)formamide: Lacks the phenyl group, leading to variations in reactivity and applications.
N-(4-methylphenyl)-N-(4-nitrophenyl)formamide:
Uniqueness
N-(4-methylphenyl)-N-phenylformamide is unique due to the presence of both a phenyl and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
10386-91-1 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
UTQYESDLIRZKGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
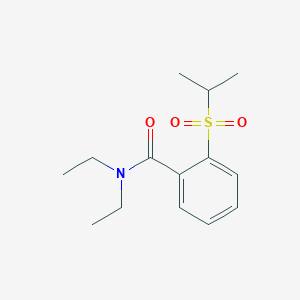
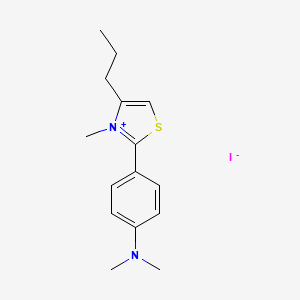
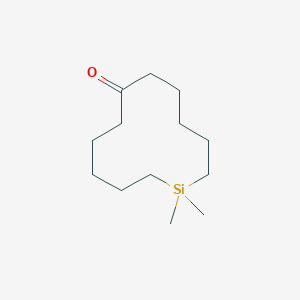
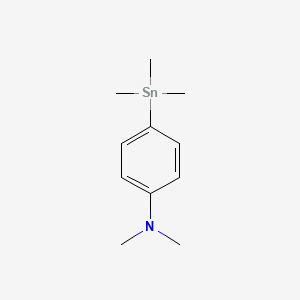


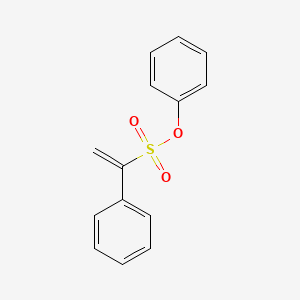
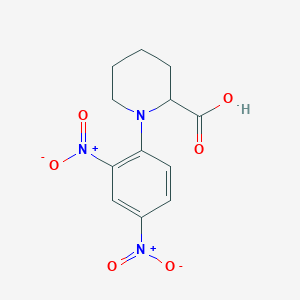
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
